8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with the molecular formula C22H30N6O3 and a molecular weight of 426.521 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of drugs targeting various biological pathways. It is classified under purine derivatives, which are significant in biochemistry due to their roles in nucleic acid structure and function.
The synthesis of this compound typically involves multi-step organic reactions that may include the following methods:
Technical details regarding these methods may include specific reaction conditions such as temperature, solvent choice, and catalysts used to optimize yields and purity.
The molecular structure of 8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione can be represented using various structural formulas:
InChI=1S/C22H30N6O3/c1-24-20-19(21(30)25(2)22(24)31)28(9-8-17-6-4-3-5-7-17)18(23-20)16-27-12-10-26(11-13-27)14-15-29/h3-7,29H,8-16H2,1-2H3This identifier provides a unique representation of the compound's structure that can be used for database searches.
| Property | Value |
|---|---|
| Molecular Formula | C22H30N6O3 |
| Molecular Weight | 426.521 g/mol |
| Purity | Typically >95% |
The compound is likely to participate in several chemical reactions due to its functional groups:
These reactions are significant for modifying the compound for specific biological activities or enhancing its pharmacological properties.
The mechanism of action for this compound is primarily associated with its interaction with biological targets such as enzymes or receptors involved in various signaling pathways. It has shown promise in inhibiting histamine-induced bronchospasm and passive cutaneous anaphylaxis, suggesting utility in treating allergic conditions and respiratory diseases. The exact biochemical pathways involved would require further investigation through pharmacological studies.
The physical properties of this compound are critical for its application in research and development:
The chemical properties include stability under various conditions (pH, temperature), reactivity towards nucleophiles or electrophiles, and potential for forming complexes with metal ions or other ligands.
Relevant data on these properties can be obtained from databases such as PubChem or NIST.
8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione has several scientific applications:
This compound represents a valuable tool in medicinal chemistry and biochemistry due to its structural complexity and potential therapeutic applications.
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.: 37734-05-7